

Application Notes and Protocols: Ampelopsin (Dihydromyricetin) in Drug Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ampelanol*

Cat. No.: *B15600758*

[Get Quote](#)

Introduction

Ampelopsin, also known as dihydromyricetin (DHM), is a natural flavonoid compound extracted from plants such as *Ampelopsis grossedentata*.^[1] It has garnered significant attention in the field of drug discovery due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.^{[1][2]} Ampelopsin's therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, making it a promising candidate for the development of novel treatments for a range of diseases.^[3] These application notes provide an overview of Ampelopsin's mechanisms of action and detailed protocols for its investigation in a research setting.

Mechanism of Action

Ampelopsin exerts its biological effects through various mechanisms:

- **Anti-Cancer Activity:** Ampelopsin has been shown to inhibit the growth and proliferation of various cancer cells, including breast, glioma, and liver cancer.^{[4][5]} Its anti-tumor effects are mediated through the induction of apoptosis (programmed cell death) via both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.^[4] Key mechanisms include the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and modulation of the Bax/Bcl-2 protein ratio.^{[5][6]} Furthermore, Ampelopsin can

suppress cancer cell migration and invasion by inhibiting signaling pathways such as PI3K/Akt and NF-κB.[4]

- **Anti-Inflammatory Properties:** Ampelopsin demonstrates potent anti-inflammatory activity by suppressing the production of pro-inflammatory mediators. In models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages and microglia, Ampelopsin inhibits the release of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7][8][9] This is achieved through the inhibition of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT).[7][10]
- **Neuroprotective Effects:** The neuroprotective potential of Ampelopsin is largely attributed to its strong antioxidant properties. It can protect neuronal cells from oxidative stress-induced apoptosis by scavenging ROS and up-regulating endogenous antioxidant enzymes like heme oxygenase-1 (HO-1).[11] Ampelopsin's neuroprotective effects are also mediated by the activation of pro-survival signaling pathways such as ERK and Akt.[11]

Quantitative Data

The following tables summarize the effective concentrations and dosages of Ampelopsin reported in various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Ampelopsin

Cell Line	Assay	Concentration Range	Effect	Reference
MCF-7 (Breast Cancer)	CCK-8	20-80 μ M	Dose-dependent inhibition of cell viability	[6]
MDA-MB-231 (Breast Cancer)	CCK-8	20-80 μ M	Dose-dependent inhibition of cell viability	[6]
U251 & A172 (Glioma)	Apoptosis Assay	25-100 μ M	Induction of apoptosis	[4]
HepG2 (Hepatoma)	Apoptosis Assay	Not Specified	Induction of apoptosis	[4]
BV2 & Primary Microglia	NO & PGE2 Production	Not Specified	Decreased production of NO and PGE2	[7]
RAW 264.7 Macrophages	NO & Cytokine Release	Not Specified	Inhibition of NO, IL-1 β , IL-6, and TNF- α release	[8]
PC12 Cells	H ₂ O ₂ -induced Apoptosis	Not Specified	Reduced apoptosis and ROS formation	[11]

Table 2: In Vivo Efficacy of Ampelopsin

Animal Model	Disease Model	Dosage	Effect	Reference
Human Glioma Xenograft	Cancer	50 and 100 mg/kg	Anti-glioma effects	[4]
LPS-treated Mice	Inflammation	Not Specified	Suppressed pro-inflammatory cytokines	[9]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of Ampelopsin on the viability and proliferation of cancer cells.

Materials:

- Ampelopsin (purity \geq 98%)
- Cancer cell lines (e.g., MCF-7, MDA-MB-231)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[14]
- Ampelopsin Treatment: Prepare a stock solution of Ampelopsin in DMSO and dilute it to the desired final concentrations (e.g., 20, 40, 60, 80 μ M) in a complete culture medium.[6] Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of Ampelopsin. Include a vehicle control (medium with DMSO) and a blank control (medium only).

- Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
- MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[14]
- Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[14]
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[12][14]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis of Protein Expression

This protocol is for analyzing the effect of Ampelopsin on the expression of key proteins in signaling pathways (e.g., Bax, Bcl-2, p-Akt, p-NF-κB).

Materials:

- Cells or tissue lysates treated with Ampelopsin
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- SDS-PAGE gels and running buffer
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[15]
- Primary antibodies (specific to the target proteins)
- HRP-conjugated secondary antibody
- TBST (Tris-Buffered Saline with Tween-20)
- Enhanced chemiluminescence (ECL) detection reagent

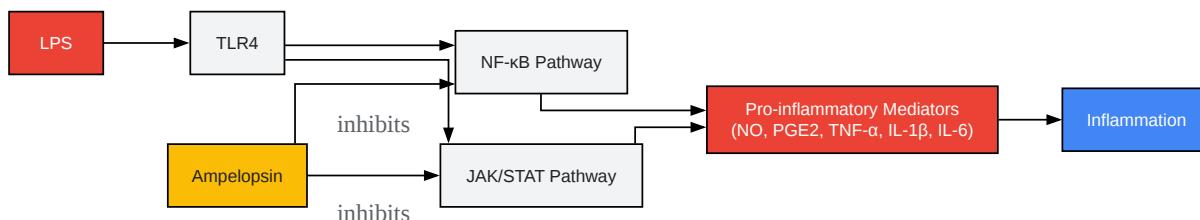
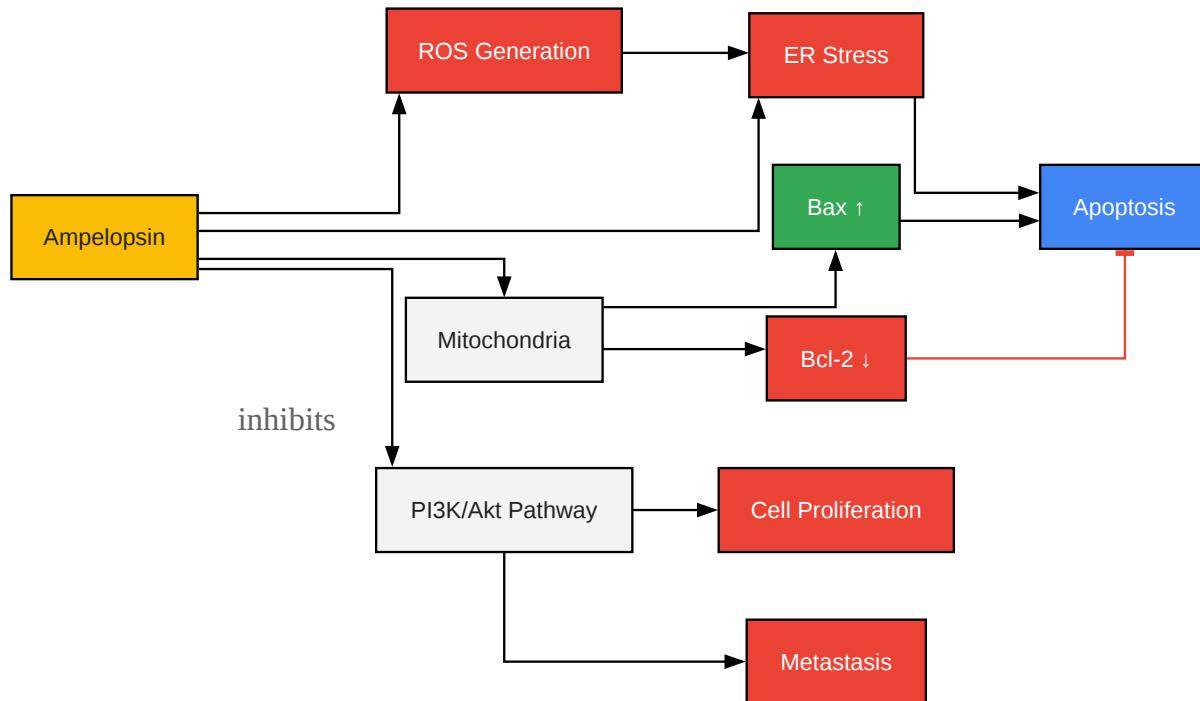
- Imaging system

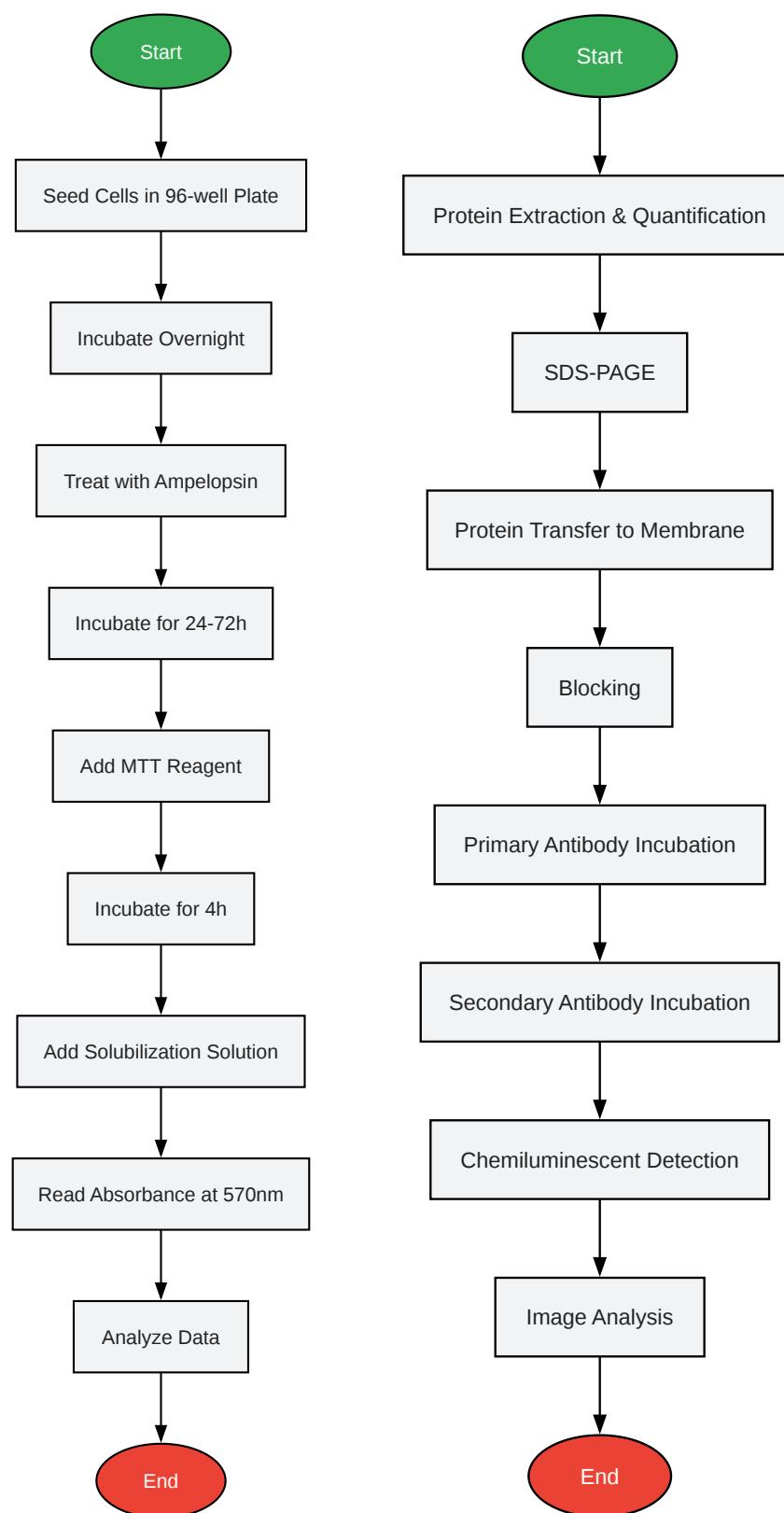
Procedure:

- Protein Extraction: Lyse the cells or tissues in lysis buffer on ice. Centrifuge to pellet the cell debris and collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[\[15\]](#)
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[\[16\]](#)
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[\[17\]](#)
- Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[\[15\]](#)
- Washing: Wash the membrane three times with TBST for 5-10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[\[16\]](#)
- Washing: Repeat the washing step.
- Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using an imaging system.[\[17\]](#)
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: In Vivo Murine Model of LPS-Induced Inflammation

This protocol is for evaluating the anti-inflammatory effects of Ampelopsin *in vivo*.



Materials:


- Mice (e.g., C57BL/6 or BALB/c)
- Ampelopsin
- Lipopolysaccharide (LPS) from *E. coli*
- Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
- ELISA kits for TNF- α , IL-1 β , and IL-6
- Anesthesia

Procedure:

- Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
- Grouping and Treatment: Randomly divide the mice into groups: Vehicle control, LPS only, and LPS + Ampelopsin (at different doses). Administer Ampelopsin or vehicle orally or intraperitoneally for a specified period (e.g., daily for 7 days).
- LPS Challenge: On the final day of treatment, induce acute inflammation by intraperitoneally injecting LPS (e.g., 1-5 mg/kg).^[18] The vehicle control group receives a saline injection.
- Sample Collection: At a specific time point after the LPS challenge (e.g., 2-6 hours), collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and collect relevant tissues (e.g., liver, lung, spleen).
- Cytokine Measurement: Centrifuge the blood to obtain serum. Measure the levels of TNF- α , IL-1 β , and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.
- Tissue Analysis: Homogenize the collected tissues for further analysis, such as Western blotting or histology.
- Data Analysis: Compare the cytokine levels and other inflammatory markers between the different treatment groups.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatile Effects of Dihydromyricetin in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled [pubmed.ncbi.nlm.nih.gov]
- 4. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]
- 6. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
- 7. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ampelopsin reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Ampelopsin inhibits H₂O₂-induced apoptosis by ERK and Akt signaling pathways and up-regulation of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 17. protocols.io [protocols.io]
- 18. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- To cite this document: BenchChem. [Application Notes and Protocols: Ampelopsin (Dihydromyricetin) in Drug Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600758#ampelanol-in-drug-discovery-and-development>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com